molecular formula C8H18Cl2N2O B15323466 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride

2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B15323466
M. Wt: 229.14 g/mol
InChI Key: KHECDZPHYKYWBB-UHFFFAOYSA-N
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Description

2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride is a bicyclic spiro compound characterized by a unique fusion of a piperidine-like ring and an oxygen-containing tetrahydrofuran-like ring. Its molecular formula is C₈H₁₆N₂O·2HCl, with a methyl group at the 2-position of the diazaspirane core. The dihydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical research, particularly as a precursor or intermediate in drug synthesis .

Properties

Molecular Formula

C8H18Cl2N2O

Molecular Weight

229.14 g/mol

IUPAC Name

2-methyl-6-oxa-2,9-diazaspiro[4.5]decane;dihydrochloride

InChI

InChI=1S/C8H16N2O.2ClH/c1-10-4-2-8(7-10)6-9-3-5-11-8;;/h9H,2-7H2,1H3;2*1H

InChI Key

KHECDZPHYKYWBB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CNCCO2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amines in the diazaspiro structure act as nucleophiles under basic conditions. Deprotonation of the hydrochloride salt facilitates alkylation or acylation:

Reaction Type Conditions Products Key Findings
Alkylation Alkyl halides, K₂CO₃, DMF, 50°CN-Alkylated derivatives (e.g., N-ethyl or N-benzyl analogs)Reaction efficiency depends on steric hindrance at the nitrogen centers .
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°CN-Acylated products (e.g., N-acetyl or N-benzoyl derivatives)Acylation occurs regioselectively at the less hindered nitrogen site .

Ring-Opening Reactions

The spirocyclic system undergoes ring-opening under acidic or basic conditions, yielding linear intermediates for further functionalization:

  • Acidic Hydrolysis :
    Treatment with HCl (6 M, reflux) cleaves the oxa ring, generating a diamine intermediate. This intermediate is often stabilized as a hydrochloride salt .

  • Basic Ring-Opening :
    Exposure to NaOH (2 M, 80°C) results in selective cleavage of the diaza ring, producing an amino alcohol derivative. The reaction pathway is pH-dependent .

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions:

Reagent Catalyst Product Application
PhenylacetyleneCuI, Et₃N, DMF, 100°CTriazole-fused spirocyclic analogsPotential bioactive scaffolds for drug discovery .
AcetonitrileRuCl₃, MeOH, refluxImidazoline-spiro hybrid structuresEnhanced binding affinity in kinase inhibition assays .

Oxidation and Reductive Transformations

The oxygen atom in the oxa ring influences redox behavior:

  • Oxidation :
    Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the spirocyclic oxygen to a ketone, forming a diketone intermediate. This intermediate is prone to further cyclization .

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the diaza ring, yielding a saturated piperidine derivative. Selectivity is achieved by controlling H₂ pressure .

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable aryl functionalization:

Coupling Partner Conditions Product Yield
4-BromotoluenePd(OAc)₂, XPhos, K₃PO₄, dioxaneAryl-substituted spirocyclic analogs72%
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, H₂O/EtOHBiaryl-spiro hybrids65%

pH-Dependent Tautomerism

The compound exhibits tautomeric equilibria in aqueous solutions:

  • Neutral pH : Spirocyclic form dominates (≥95%).

  • Basic pH (pH >10) : Ring-opened enolate forms emerge, enabling conjugate addition reactions .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposition occurs above 200°C, releasing HCl and forming polymeric byproducts .

  • Photolysis : UV irradiation (254 nm) induces C–N bond cleavage, generating radical intermediates detectable via EPR .

Key Research Findings

  • Biological Relevance : Derivatives show nanomolar affinity for kinase targets (e.g., CDK8/19), attributed to the spirocyclic conformation locking bioactive poses .

  • Synthetic Utility : The dihydrochloride salt is a versatile intermediate for synthesizing polycyclic amines and oxygen heterocycles .

Scientific Research Applications

2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular receptors, triggering signaling pathways that lead to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural similarities and differences between 2-methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride and related spiro compounds:

Compound Name Molecular Formula Substituents/Modifications Key Features
This compound C₈H₁₆N₂O·2HCl Methyl at 2-position; 6-oxa, 2,9-diaza Bicyclic spiro core with two nitrogens and one oxygen; dihydrochloride salt
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride C₈H₁₆N₂O·2HCl Methyl at 9-position; 6-oxa, 2,9-diaza Structural isomer with methyl shifted to 9-position; similar solubility
6,9-Diazaspiro[4.5]decane dihydrochloride C₈H₁₆N₂·2HCl No oxa group; 6,9-diaza Lacks oxygen atom; simpler spiro structure with two nitrogens
6-Oxa-9-azaspiro[4.5]decane hydrochloride C₈H₁₆ClNO Single nitrogen (9-aza); 6-oxa Monocyclic spiro with one nitrogen; hydrochloride salt
3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride C₁₀H₂₀N₂·2HCl Larger spiro core (5.5); methyl at 3-position Expanded ring size; potential for altered receptor binding

Physicochemical Properties

  • Collision Cross-Section (CCS) : For 9-methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride (a structural isomer), the predicted CCS values range from 136.4 Ų ([M+H]⁺) to 145.9 Ų ([M+Na]⁺), indicating a compact molecular shape . Comparable data for the 2-methyl variant are unavailable, but positional isomerism likely affects conformational flexibility and intermolecular interactions.
  • Molecular Weight: The dihydrochloride form increases molecular weight (~227–247 g/mol) compared to non-salt forms (e.g., 6-oxa-9-azaspiro[4.5]decane hydrochloride: 177.67 g/mol) .

Research Findings and Pharmacological Relevance

  • Bioactivity : The diazaspiro scaffold is prized for mimicking peptide turn conformations, enhancing drug-receptor interactions. The 2-methyl group may sterically hinder metabolic degradation, improving bioavailability .
  • Comparative Stability : Dihydrochloride salts (e.g., 2-methyl vs. 9-methyl isomers) show superior stability in aqueous media compared to hydrochloride forms, critical for formulation .

Biological Activity

2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride (CAS: 1367422-03-4) is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique spirocyclic structure, which contributes to its pharmacological properties. The following sections provide a detailed examination of its biological activity, including research findings, case studies, and relevant data.

Chemical Formula : C8H18Cl2N2O
Molecular Weight : 229.15 g/mol
Purity : Typically ≥ 95%
IUPAC Name : this compound
SMILES Notation : CN1CCC2(CNCCO2)C1.Cl.Cl

PropertyValue
Molecular FormulaC8H18Cl2N2O
Molecular Weight229.15 g/mol
Purity≥ 95%
IUPAC NameThis compound

Research indicates that this compound may interact with various biological pathways due to its structural characteristics. Its potential as a modulator of sigma receptors has been highlighted in several studies, suggesting implications in neurological disorders and other therapeutic areas.

Pharmacological Effects

  • Neuroprotective Properties : Studies have suggested that compounds similar to this compound exhibit neuroprotective effects by modulating sigma receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antidepressant Activity : The compound has shown promise in preclinical models for its antidepressant-like effects, potentially through the modulation of neurotransmitter systems .
  • Anti-inflammatory Effects : There is evidence indicating that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to the diazaspiro framework:

  • Study on Sigma Receptors : A review highlighted small molecules targeting sigma receptors for neurological diseases, suggesting that compounds like this compound could be explored for their therapeutic potential .
  • Neuroprotective Study : In a study examining the neuroprotective effects of similar compounds, it was found that they could reduce oxidative stress in neuronal cells, leading to improved cell viability .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionModulates sigma receptors; reduces oxidative stress
AntidepressantExhibits antidepressant-like effects
Anti-inflammatoryPotential to reduce inflammation

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and methyl/oxa substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (C₉H₂₀Cl₂N₂O, theoretical 227.17 g/mol) .
  • HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

What are the known biological activities of this compound?

Basic Research Question

  • Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (MIC ~25 µg/mL) via membrane disruption .
  • Kinase Inhibition : Structural analogs show IC₅₀ values <1 µM for protein kinases involved in cancer pathways .
  • Neuroactive Potential : Spirocyclic diazaspiro compounds modulate GABA receptors, suggesting anticonvulsant applications (EC₅₀ ~10 µM in preliminary assays) .

What safety protocols are critical during handling?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant suits to prevent skin contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Neutralize acidic residues before disposal in compliance with hazardous waste regulations .

How can stereochemical challenges during synthesis be addressed?

Advanced Research Question

  • Chiral Resolution : Use chiral auxiliaries (e.g., L-proline derivatives) or enantioselective catalysts (e.g., Ru-BINAP) to control spirocyclic stereocenters .
  • Dynamic NMR : Monitor conformational equilibria to identify stable diastereomers .
  • X-ray Crystallography : Resolve ambiguities in ring puckering or substituent orientation .

How to resolve contradictions in spectral data for structural confirmation?

Advanced Research Question

  • Variable Temperature NMR : Detect dynamic effects (e.g., ring-flipping) that may obscure proton splitting patterns .
  • 2D-COSY/HSQC : Assign overlapping signals in crowded regions (e.g., methylene protons near nitrogen atoms) .
  • Cross-Validation : Compare experimental data with computational predictions (DFT or molecular mechanics simulations) .

What strategies optimize reaction conditions for higher yield?

Advanced Research Question

  • Design of Experiments (DoE) : Screen parameters (temperature, solvent polarity, catalyst loading) using factorial designs .
  • In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and minimize side products (e.g., over-oxidation) .
  • Microwave-Assisted Synthesis : Reduce reaction time (from 24h to 4h) while maintaining >90% yield .

What mechanisms underlie its biological activity in cellular systems?

Advanced Research Question

  • Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., CDK2), confirmed via X-ray co-crystallography .
  • Receptor Modulation : Allosteric enhancement of GABAₐ receptor currents in electrophysiology assays (patch-clamp studies) .
  • Metabolic Stability : Assess cytochrome P450 interactions (CYP3A4/2D6) to predict pharmacokinetic profiles .

How does environmental pH affect compound stability?

Advanced Research Question

  • Degradation Pathways : Acidic conditions (pH <3) promote hydrolysis of the oxa ring, while alkaline conditions (pH >9) lead to dehydrohalogenation .
  • Accelerated Stability Testing : Use Arrhenius plots (25–40°C) to predict shelf-life; t₉₀ >6 months at pH 5–7 .
  • Lyophilization : Improve long-term stability by removing water (residual solvent <0.1% w/w) .

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